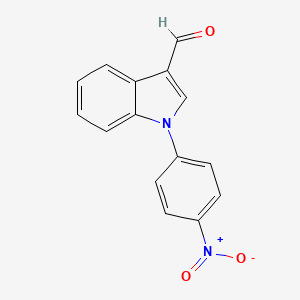

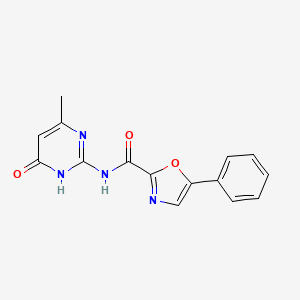

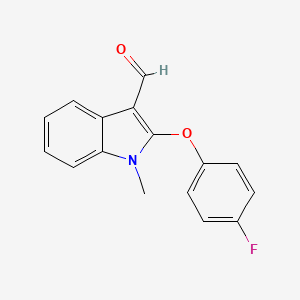

![molecular formula C18H15NO5S2 B2538193 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 882747-64-0](/img/structure/B2538193.png)

3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and functionalities that can help infer some aspects of the compound . The first paper discusses thiourea derivatives, which are structurally related to thiophenecarboxylic acid, and their use as chiral solvating agents (CSAs) in NMR spectroscopy . The second paper describes the synthesis and properties of a sulfonated aromatic diamine, which shares the sulfonated feature present in the benzylsulfonyl group of the compound of interest .

Synthesis Analysis

While the exact synthesis of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is not detailed in the provided papers, the synthesis of related compounds can offer some insight. The synthesis of thiourea derivatives, as mentioned in the first paper, involves the reaction of an aminoethylphenol with benzoyl isothiocyanate . This suggests that the synthesis of the compound may involve a similar strategy of functional group interconversion, possibly starting with a thiophenecarboxylic acid precursor and introducing the benzylsulfonyl group through a sulfonation reaction.

Molecular Structure Analysis

The molecular structure of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid would likely exhibit characteristics similar to those of the compounds discussed in the papers. The presence of a benzylsulfonyl group could contribute to the overall electron distribution and polarity of the molecule, affecting its reactivity and interaction with other molecules . The thiophenecarboxylic acid moiety would contribute to the acidity and potential for hydrogen bonding, which could be relevant in the context of chiral discrimination as seen with thiourea derivatives .

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid. However, based on the chemical functionalities present in the compound, it can be hypothesized that it may undergo reactions typical of carboxylic acids, such as esterification or amidation. The sulfonamide group may also participate in reactions, although its presence is more likely to influence the reactivity of adjacent functional groups due to its electron-withdrawing nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can be partially deduced from the properties of similar compounds discussed in the papers. For instance, the sulfonated aromatic diamine described in the second paper exhibits good solubility in aprotic solvents and high thermal stability . These properties might be somewhat applicable to the compound , suggesting it could have good solubility in certain solvents and a relatively high thermal stability due to the presence of the sulfonate group. The thiophenecarboxylic acid component may contribute to the compound's acidity and potential for forming hydrogen bonds, which could affect its solubility and interaction with other molecules .

科学的研究の応用

Chlorogenic Acid (CGA) - A Pharmacological Review

CGA is known for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. It modulates lipid and glucose metabolism, indicating its potential in treating disorders such as cardiovascular disease, diabetes, and obesity. This review encourages further studies to optimize its biological and pharmacological effects for practical applications, including as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).

ABTS/PP Decolorization Assay of Antioxidant Capacity

This review highlights the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It notes the specificity and relevance of oxidation products from certain antioxidants, suggesting the need for further elucidation to improve the assay's application in tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Advanced Oxidation Processes (AOPs) for Acetaminophen Degradation

This work reviews the use of AOPs in treating acetaminophen from an aqueous medium, highlighting different kinetics, mechanisms, and by-products. It underscores the environmental importance of understanding these processes to enhance the degradation of persistent pollutants (Qutob et al., 2022).

Safety and Hazards

特性

IUPAC Name |

3-[4-(benzylsulfonylamino)phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S2/c20-18(21)17-16(10-11-25-17)24-15-8-6-14(7-9-15)19-26(22,23)12-13-4-2-1-3-5-13/h1-11,19H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZBUQABSMFFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

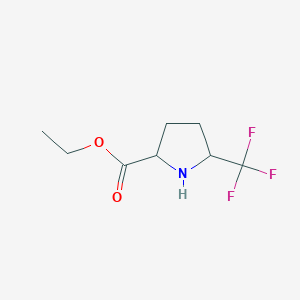

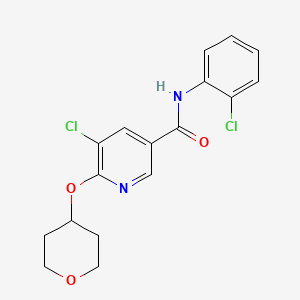

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

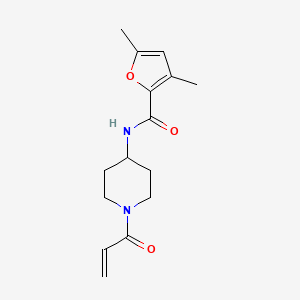

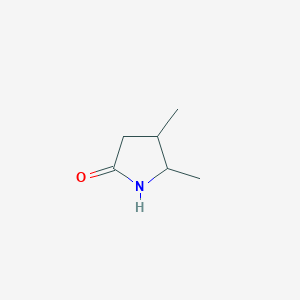

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

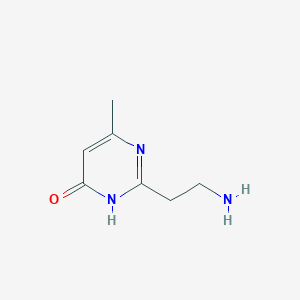

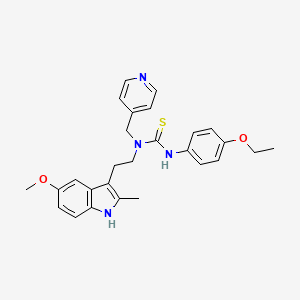

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)